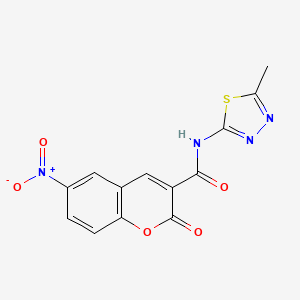
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For instance, a study on Protein Kinase PKnB from Mycobacterium Tuberculosis with derivatives of 1, 3, 4- Thiadiazoles has been conducted .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, and rule of 5 violations have been reported for 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonimidic acid .
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research, including enzyme inhibition, protein folding, and drug discovery. This compound has been used to study the inhibition of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. This compound has also been used to study the folding of proteins, such as the protein cytochrome c, which is involved in electron transport. This compound has also been used in drug discovery studies, as it has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2.
Mecanismo De Acción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide acts by inhibiting the activity of enzymes, such as cyclooxygenase-2. This compound binds to the active site of the enzyme, preventing it from catalyzing its reaction. This binding prevents the enzyme from converting arachidonic acid into prostaglandins, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has been found to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and cancer. This compound has also been found to have anti-oxidant effects, as it has been found to scavenge free radicals and reduce oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several advantages for use in lab experiments, including its low cost, low toxicity, and high solubility in organic solvents. This compound is also relatively stable, making it suitable for long-term storage. However, this compound is not very soluble in water, making it unsuitable for use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide. These include further studies of its mechanism of action, the development of new synthesis methods, and the investigation of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or treatments. Finally, further studies of the structure-activity relationships of this compound could lead to the discovery of new compounds with similar properties.
Métodos De Síntesis
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can be synthesized by several methods, including the reaction of 5-methyl-1,3,4-thiadiazol-2-yl chloride with 6-nitro-2-oxo-2H-chromene-3-carboxylic acid. This reaction takes place in the presence of a base, such as sodium hydroxide, and yields a pale yellow solid. This compound can also be synthesized by the reaction of N-methyl-1,3,4-thiadiazol-2-yl chloride and 6-nitro-2-oxo-2H-chromene-3-carboxylic acid in the presence of a base, such as potassium hydroxide.
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O5S/c1-6-15-16-13(23-6)14-11(18)9-5-7-4-8(17(20)21)2-3-10(7)22-12(9)19/h2-5H,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGRIMPGHIMLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462465.png)
![4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462473.png)
![4-{[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462477.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B6462478.png)
![2-{[1-(2,6-difluorobenzoyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462486.png)

![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6462492.png)
![4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6462499.png)
![3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B6462503.png)
![N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6462506.png)
![(2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B6462514.png)
![methyl 1-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B6462522.png)
![4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462538.png)
![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462551.png)